molecular formula C13H15N3O B12642538 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-88-2

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B12642538
CAS No.: 920511-88-2
M. Wt: 229.28 g/mol
InChI Key: NDSMCIHIRKOOOX-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol can be achieved through a multi-step process involving the reaction of 2-amino-5-methylpyridine with formaldehyde and phenol under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-5-methylphenol
  • 5-Methyl-2-pyridylamine

Uniqueness

2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific structure, which combines both amino and phenol functional groups with a pyridine ring

Properties

CAS No.

920511-88-2

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-5-[[(5-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O/c1-9-2-5-13(15-7-9)16-8-10-3-4-11(14)12(17)6-10/h2-7,17H,8,14H2,1H3,(H,15,16)

InChI Key

NDSMCIHIRKOOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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